
5-Acetyl-3-hydroxypyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and is characterized by the presence of acetyl, hydroxyl, and carbaldehyde functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-hydroxypyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxypyridine-2-carbaldehyde with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Acetyl-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups (acetyl and carbaldehyde) can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-acetyl-3-pyridinecarboxylic acid.
Reduction: Formation of 5-acetyl-3-hydroxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Acetyl-3-hydroxypyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Acetyl-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its biological activity. For example, its hydroxyl and carbonyl groups can form complexes with enzymes, affecting their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
5-Hydroxypyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.
3-Acetylpyridine: Lacks the hydroxyl and carbaldehyde groups.
2-Acetyl-5-hydroxypyridine: Similar but with different positioning of functional groups.
Uniqueness
5-Acetyl-3-hydroxypyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and drug development .
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
5-acetyl-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)6-2-8(12)7(4-10)9-3-6/h2-4,12H,1H3 |
InChIキー |
CHZBJTBBVSTUGQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(N=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


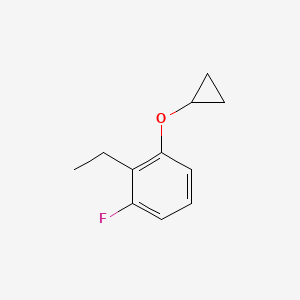
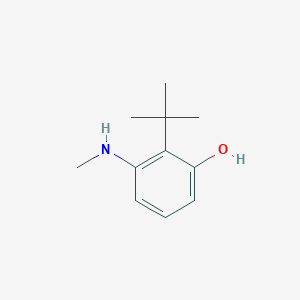
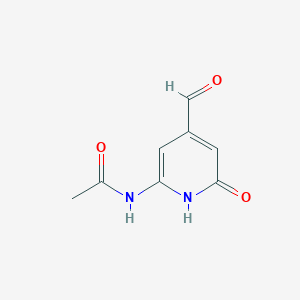
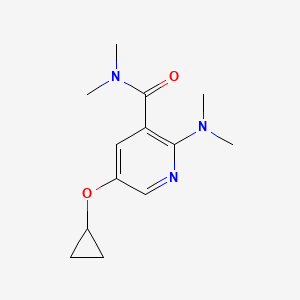
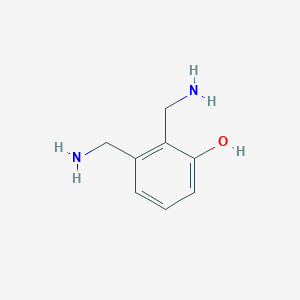

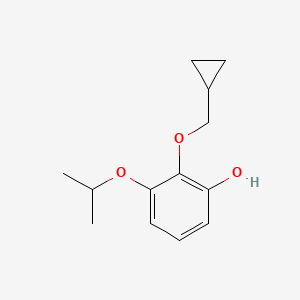

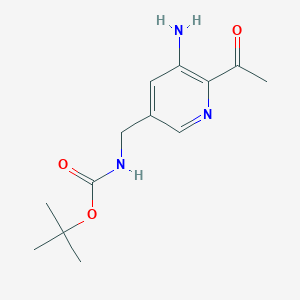
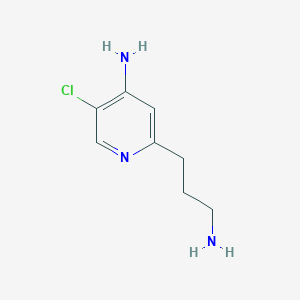
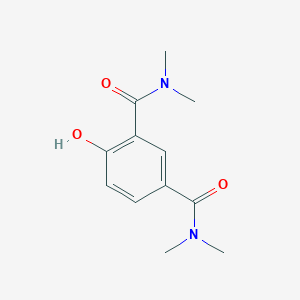
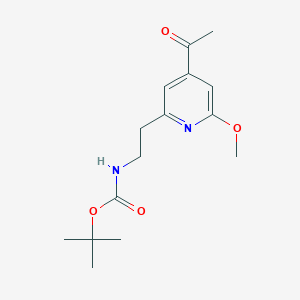
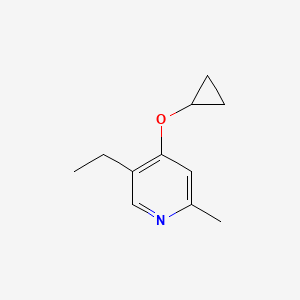
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
